Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719345
InChI: InChI=1S/C16H16ClF2N3O2/c17-8-12-14(15(18)19)20-13-9-21(6-7-22(12)13)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
SMILES:
Molecular Formula: C16H16ClF2N3O2
Molecular Weight: 355.76 g/mol

Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

CAS No.:

Cat. No.: VC17719345

Molecular Formula: C16H16ClF2N3O2

Molecular Weight: 355.76 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate -

Specification

Molecular Formula C16H16ClF2N3O2
Molecular Weight 355.76 g/mol
IUPAC Name benzyl 3-(chloromethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C16H16ClF2N3O2/c17-8-12-14(15(18)19)20-13-9-21(6-7-22(12)13)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Standard InChI Key WBEIJLHRIZUYQO-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=NC(=C2CCl)C(F)F)CN1C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physical Properties

The compound features an imidazo[1,2-a]pyrazine core substituted with a chloromethyl group at position 3, a difluoromethyl group at position 2, and a benzyl ester at position 7. Its molecular formula is C₁₆H₁₆ClF₂N₃O₂, with a molecular weight of 355.76 g/mol. Key physicochemical properties include:

PropertyValueSource
logP (Partition Coefficient)~4.24 (estimated)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area48.2 Ų

The difluoromethyl group enhances metabolic stability and binding affinity to biological targets, while the chloromethyl group contributes to electrophilic reactivity .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically including:

  • Core Formation: Condensation of pyrazine derivatives with chloromethyl and difluoromethyl precursors under palladium catalysis.

  • Esterification: Introduction of the benzyl ester via nucleophilic acyl substitution.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Industrial methods optimize yield using continuous flow chemistry and catalysts such as Pd(PPh₃)₄ . For example, a 2024 study reported a 68% yield using microwave-assisted synthesis at 120°C for 2 hours.

Key Challenges

  • Regioselectivity: Controlling substitution at positions 2 and 3 requires precise stoichiometry.

  • Stability: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions .

Biological Activity and Mechanisms

Anticancer Activity

The compound inhibits DDR1 and DDR2 kinases (IC₅₀ = 9.4–20.4 nM), disrupting collagen-induced cancer cell migration . Comparative data:

TargetIC₅₀ (nM)Selectivity (vs. 403 kinases)
DDR19.4>100-fold
DDR220.4>50-fold

Mechanistically, it adopts a DFG-out conformation, blocking ATP binding .

Comparative Analysis with Analogues

Structural analogs highlight the importance of substituents:

CompoundKey ModificationDDR1 IC₅₀ (nM)
Target CompoundCl, CF₂H, Benzyl ester9.4
2-(Difluoromethyl)imidazo[1,2-a]pyrazineCF₂H only45.3
Benzyl 3-(aminomethyl) derivativeNH₂ instead of Cl83.1

The chloromethyl group improves kinase affinity by 4.8-fold compared to aminomethyl derivatives .

Future Directions

  • Prodrug Development: Masking the chloromethyl group to reduce off-target effects .

  • Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) .

  • Structural Optimization: Introducing spirocycles to enhance blood-brain barrier penetration .

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